molecular formula C16H14FN3O B2704562 1-benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 860651-04-3

1-benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2704562
CAS No.: 860651-04-3
M. Wt: 283.306
InChI Key: SNIYUUSWRLJCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a coupling reaction using fluorophenyl boronic acids or fluorophenyl halides.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or other methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors for better yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

1-benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can interact with the active sites of enzymes, leading to inhibition of their activity. The fluorophenyl group can enhance binding affinity to certain receptors, making the compound effective in modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-4-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-one
  • 2-Benzyl-4-(4-bromophenyl)-5-methyl-1,2,4-triazol-3-one
  • 2-Benzyl-4-(4-methylphenyl)-5-methyl-1,2,4-triazol-3-one

Uniqueness

1-benzyl-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and binding affinity compared to its chlorinated, brominated, or methylated analogs. The fluorine atom’s electronegativity and small size contribute to the compound’s distinct properties, making it a valuable molecule for further research and development.

Properties

IUPAC Name

2-benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-12-18-19(11-13-5-3-2-4-6-13)16(21)20(12)15-9-7-14(17)8-10-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIYUUSWRLJCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.